
L-Glucose-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glucose-13C is a labeled form of glucose where the carbon-13 isotope is incorporated into the glucose molecule. This isotopic labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy. The incorporation of carbon-13 allows for the detailed tracking and analysis of metabolic pathways and biochemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Glucose-13C typically involves the incorporation of carbon-13 into the glucose molecule through chemical or enzymatic methods. One common approach is to start with a carbon-13 labeled precursor, such as carbon-13 labeled carbon dioxide, and incorporate it into the glucose molecule through a series of enzymatic reactions. This process often involves the use of specific enzymes that facilitate the incorporation of the carbon-13 isotope into the glucose structure.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using carbon-13 labeled precursors. The process is optimized to ensure high yield and purity of the labeled glucose. Advanced techniques such as fermentation with carbon-13 labeled substrates or chemical synthesis using carbon-13 labeled reagents are employed to produce this compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
L-Glucose-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and biochemical processes involving glucose.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions are carefully controlled to ensure the desired transformation of the glucose molecule while preserving the carbon-13 label.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce carbon-13 labeled gluconic acid, while reduction can yield carbon-13 labeled sorbitol.
Aplicaciones Científicas De Investigación
L-Glucose-13C has a wide range of scientific research applications, including:
Chemistry: Used in NMR spectroscopy to study the structure and dynamics of glucose and its derivatives.
Biology: Employed in metabolic studies to trace the pathways of glucose metabolism in cells and organisms.
Medicine: Utilized in diagnostic imaging techniques such as positron emission tomography (PET) to monitor glucose uptake and utilization in tissues.
Industry: Applied in the production of labeled compounds for research and development in pharmaceuticals and biotechnology.
Mecanismo De Acción
The mechanism of action of L-Glucose-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for the detailed tracking of glucose metabolism, providing insights into the molecular targets and pathways involved. This information is crucial for understanding various biological processes and disease mechanisms.
Comparación Con Compuestos Similares
L-Glucose-13C can be compared with other isotopically labeled glucose compounds, such as D-Glucose-13C and uniformly labeled carbon-13 glucose. While all these compounds are used for similar research purposes, this compound is unique in its specific labeling of the L-isomer of glucose, which can provide distinct insights into metabolic pathways and biochemical reactions.
List of Similar Compounds
- D-Glucose-13C
- Uniformly labeled carbon-13 glucose
- Carbon-13 labeled fructose
- Carbon-13 labeled galactose
This compound stands out due to its specific labeling and the unique information it provides in scientific research.
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1/i1+1 |
Clave InChI |
GZCGUPFRVQAUEE-IHZDOXTNSA-N |
SMILES isomérico |
C([C@@H]([C@@H]([C@H]([C@@H]([13CH]=O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


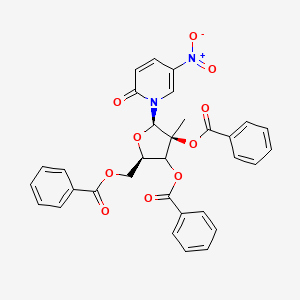
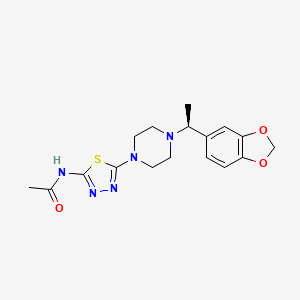


![4-amino-1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15139842.png)

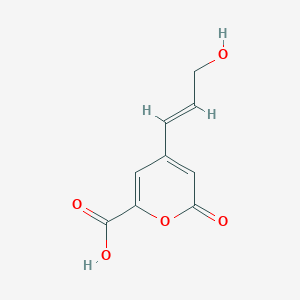
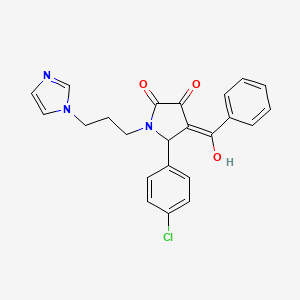
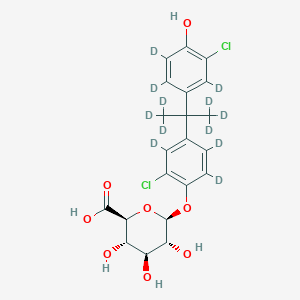
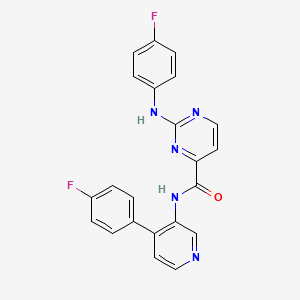
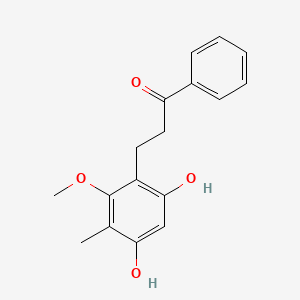
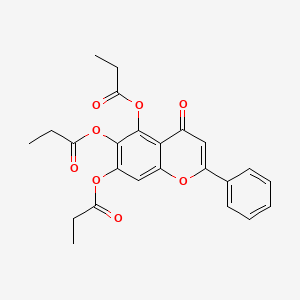
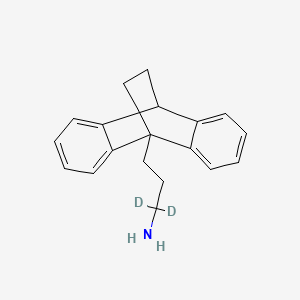
![1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139915.png)
